molecular formula C19H32O2S B10844348 4-Pentadeca-1,3,6-trienylsulfanyl-butyric acid

4-Pentadeca-1,3,6-trienylsulfanyl-butyric acid

Cat. No.: B10844348
M. Wt: 324.5 g/mol
InChI Key: YRBDHTFMZHCRCL-MPAZIYIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentadeca-1,3,6-trienylsulfanyl-butyric acid is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by a long carbon chain with multiple double bonds and a sulfanyl group attached to a butyric acid moiety. This compound has garnered interest due to its potential biological activities and its role as a research tool in studying various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentadeca-1,3,6-trienylsulfanyl-butyric acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Trienyl Chain: The trienyl chain can be synthesized through a series of Wittig reactions, where phosphonium ylides react with aldehydes to form alkenes.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

    Attachment to Butyric Acid: The final step involves the esterification of the trienylsulfanyl intermediate with butyric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Pentadeca-1,3,6-trienylsulfanyl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the trienyl chain can be reduced to form saturated hydrocarbons.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing double bonds.

    Substitution: Esterification can be carried out using alcohols in the presence of sulfuric acid, while amide formation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Esters and amides.

Scientific Research Applications

4-Pentadeca-1,3,6-trienylsulfanyl-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pentadeca-1,3,6-trienylsulfanyl-butyric acid involves its interaction with specific molecular targets. For example, it inhibits the enzyme 5-lipoxygenase, which plays a role in the biosynthesis of leukotrienes, potent mediators of inflammation . By inhibiting this enzyme, the compound can reduce the production of leukotrienes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

4-Pentadeca-1,3,6-trienylsulfanyl-butyric acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sulfanyl group and its potential as a selective inhibitor of 5-lipoxygenase, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C19H32O2S

Molecular Weight

324.5 g/mol

IUPAC Name

4-[(1E,3Z,6Z)-pentadeca-1,3,6-trienyl]sulfanylbutanoic acid

InChI

InChI=1S/C19H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19(20)21/h9-10,12-14,17H,2-8,11,15-16,18H2,1H3,(H,20,21)/b10-9-,13-12-,17-14+

InChI Key

YRBDHTFMZHCRCL-MPAZIYIRSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C=C\SCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCC=CC=CSCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.